1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid
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Overview
Description
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is characterized by the presence of a piperidine ring substituted with a 2,3-dimethylbenzoyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzoyl chloride and piperidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dimethylbenzoyl)piperidine-2-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the benzoyl ring.
1-(2,3-Dimethylbenzoyl)piperidine-3-carboxylic acid: This compound has the carboxylic acid group attached to a different position on the piperidine ring.
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxamide: This compound has an amide group instead of a carboxylic acid group.
Properties
IUPAC Name |
1-(2,3-dimethylbenzoyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-6-5-7-12(11(10)2)14(17)16-9-4-3-8-13(16)15(18)19/h5-7,13H,3-4,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVDLQWWBZGVFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCC2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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